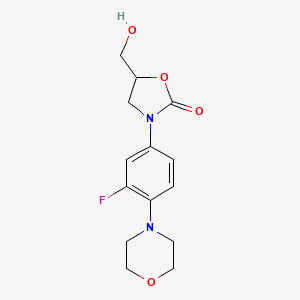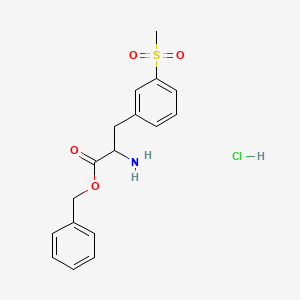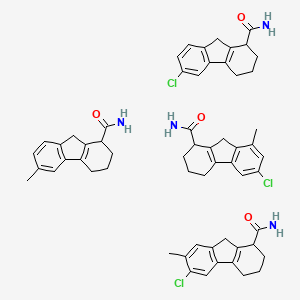
6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide” is a complex organic molecule featuring multiple deuterium substitutions. These compounds are derivatives of fluorene, a polycyclic aromatic hydrocarbon, and are characterized by the presence of chlorine and deuterium atoms, which can significantly alter their chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, starting with the preparation of the fluorene backbone. Deuterium atoms are introduced through specific reactions such as deuterium exchange or the use of deuterated reagents. The chlorination and carboxamide formation are achieved through standard organic synthesis techniques, including halogenation and amidation reactions.
Industrial Production Methods
Industrial production of these compounds would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which these compounds exert their effects involves interactions with specific molecular targets and pathways. For example, the presence of deuterium can influence the rate of metabolic reactions, leading to altered biological activity. The chlorine atom can also participate in various chemical interactions, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: The parent compound without deuterium or chlorine substitutions.
Chlorofluorene: Fluorene with chlorine substitutions but no deuterium.
Deuterofluorene: Fluorene with deuterium substitutions but no chlorine.
Uniqueness
The unique combination of chlorine and deuterium atoms in these compounds distinguishes them from other fluorene derivatives. This combination can lead to unique chemical properties and reactivity, making them valuable for specific applications in research and industry.
Propiedades
Número CAS |
9002-70-4 |
|---|---|
Fórmula molecular |
C59H63Cl3N4O4 |
Peso molecular |
998.5 g/mol |
Nombre IUPAC |
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |
InChI |
InChI=1S/2C15H16ClNO.C15H17NO.C14H14ClNO/c1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17;15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17);4-5,7,11H,1-3,6H2,(H2,16,17) |
Clave InChI |
YVEVUWZPGPAZMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC3=C2CCCC3C(=O)N)C=C1.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)
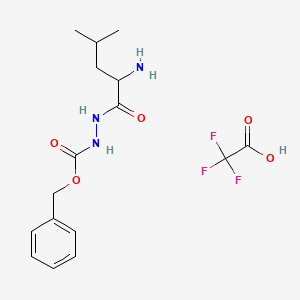
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
![(1R,2R)-2-[[4'-[[(Phenylamino)carbonyl]amino][1,1'-biphenyl]-4-YL]carbonyl]cyclopentanecarboxylic acid](/img/structure/B13396157.png)
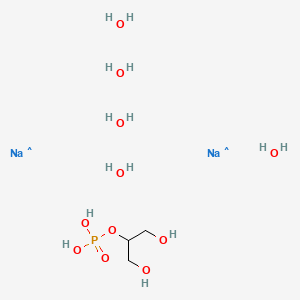
![sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13396173.png)
![N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)


![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)
